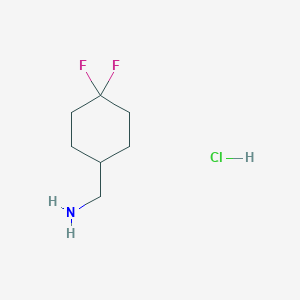
(4,4-Difluorocyclohexyl)methanamine hydrochloride
Cat. No. B1439349
Key on ui cas rn:
809273-65-2
M. Wt: 185.64 g/mol
InChI Key: HNJQCPHETXMWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07615642B2
Procedure details


tert-Butyl[(4,4-difluorocyclohexyl)methyl]carbamate (505 mg, 2.03 mmol) was stirred in 5 mL of 1M HCl/AcOH at rt for 2 h. The solvent was evaporated. The residue washed with ether, filtered and dried. Yield: 330 mg (88%); 1H NMR (400 MHz, CD3OD) δ 1.28-1.40 (m, 2 H), 1.71-1.82 (m, 2 H), 1.84 (d, J=3.12 Hz, 2 H), 1.86-1.89 (m, 1 H), 2.03-2.15 (m, 2 H), 2.85 (d, J=7.03 Hz, 2 H).
Quantity
505 mg
Type
reactant
Reaction Step One

Name
HCl AcOH
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH:9]1[CH2:14][CH2:13][C:12]([F:16])([F:15])[CH2:11][CH2:10]1)(C)(C)C.[ClH:18].CC(O)=O>>[ClH:18].[F:15][C:12]1([F:16])[CH2:13][CH2:14][CH:9]([CH2:8][NH2:7])[CH2:10][CH2:11]1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
505 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(NCC1CCC(CC1)(F)F)=O
|
|
Name
|
HCl AcOH
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CC(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
WASH
|
Type
|
WASH
|
|
Details
|
The residue washed with ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.FC1(CCC(CC1)CN)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
